1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that features an indole ring and a piperidine ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Indole and Piperidine Rings: This step involves the formation of the ethane-1,2-dione bridge between the indole and piperidine rings, typically through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, compounds with indole and piperidine structures can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Lacks the methyl group on the piperidine ring.
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1-one: Lacks one of the carbonyl groups.
Uniqueness
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is unique due to the presence of both an indole ring and a methyl-substituted piperidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-8-18(9-7-11)16(20)15(19)13-10-17-14-5-3-2-4-12(13)14/h2-5,10-11,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQRPECIODCHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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